

Glucobrassicin Potassium (CAS No. 143231-38-3): A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *Glucobrassicin potassium*

Cat. No.: *B12374867*

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Abstract

Glucobrassicin, an indole glucosinolate predominantly found in cruciferous vegetables, and its potassium salt (CAS No. 143231-38-3), have garnered significant scientific interest due to their potential health-promoting properties. Upon enzymatic hydrolysis by myrosinase, glucobrassicin is converted to a variety of bioactive compounds, most notably indole-3-carbinol (I3C). I3C has been extensively studied for its anticancer, anti-inflammatory, and antioxidant activities, which are mediated through the modulation of multiple signaling pathways crucial in the pathogenesis of chronic diseases. This technical guide provides an in-depth overview of the chemical and physical properties of **glucobrassicin potassium**, its biological activities with a focus on the mechanisms of action of its hydrolysis product, I3C, and detailed experimental protocols for its analysis and evaluation.

Chemical and Physical Properties

Glucobrassicin potassium salt is the stable, water-soluble form of glucobrassicin. Its fundamental properties are summarized in the table below.

Property	Value	Reference
CAS Number	143231-38-3	[1][2]
Molecular Formula	C ₁₆ H ₁₉ KN ₂ O ₉ S ₂	[3]
Molecular Weight	486.56 g/mol	[3]
Synonyms	3-Indolylmethylglucosinolate potassium salt	[3]
Appearance	White to off-white powder	[3]
Solubility	Soluble in water	[1]
Storage	Recommended storage at -20°C for long-term stability	[2]

Biological Activity and Mechanism of Action

The biological significance of **glucobrassicin potassium** is primarily attributed to its hydrolysis product, indole-3-carbinol (I3C), which is formed upon the enzymatic action of myrosinase when plant tissues are disrupted. I3C is a potent modulator of various cellular signaling pathways implicated in cancer and other chronic diseases.

Anticancer Activity

I3C has demonstrated significant anticancer effects in a multitude of cancer cell lines. Its mechanisms of action are pleiotropic, affecting cell cycle progression, apoptosis, and cellular signaling pathways.

The following tables summarize the in vitro efficacy of I3C in various cancer cell lines.

Table 1: IC₅₀ Values of Indole-3-Carbinol in Various Cancer Cell Lines

Cell Line	Cancer Type	IC ₅₀ Value (μM)	Exposure Time (h)	Reference
LNCaP	Prostate Cancer	150	Not Specified	
DU145	Prostate Cancer	160	Not Specified	
PC3	Prostate Cancer	285	Not Specified	
HeLa	Cervical Cancer	~10	48	
MCF-7	Breast Cancer (ER+)	~10	48	
MDA-MB-231	Breast Cancer (ER-)	~10	48	
HCT-8	Colon Cancer	~10	48	
HepG2	Hepatocellular Carcinoma	~5	48	

Table 2: Quantitative Effects of Indole-3-Carbinol on Gene and Protein Expression

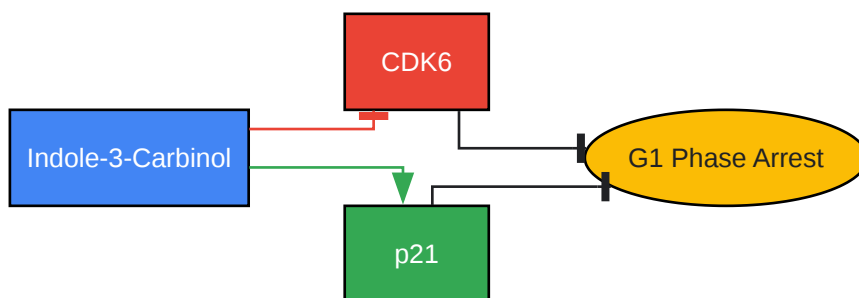
Target Gene/Protein	Cell Line	Treatment	Effect	Reference
Gene Expression				
CYP1A1	MCF-7	I3C	Significant increase	
CYP1B1	MCF-7	I3C	Significant increase	
AhR	MCF-7	I3C	Significant increase	
p21	MCF-7	I3C	Several-fold increase	
hTERT	LNCaP, PC3	250 μ M I3C	Significant inhibition of mRNA expression	
Caspase 3	HeLa, MCF-7, MDA-MB-231, HCT-8, HepG2	10 μ M I3C	Significant overexpression	
Caspase 8	HeLa, MCF-7, MDA-MB-231, HCT-8, HepG2	10 μ M I3C	Significant overexpression	
Protein Expression				
CDK6	MCF-7	I3C	Abolished expression	
p21	MCF-7, T47D	Luteolin + I3C	Increased expression	
p-EGFR	MDA-MB-468	I3C pretreatment	Reduction	
p-PKB (Akt)	MDA-MB-468	I3C pretreatment	Reduction	

PI3K	Endometriotic lesions (in vivo)	I3C	Strong inhibition
VEGFR2	Endometriotic lesions (in vivo)	I3C	Significant downregulation
pERK1/2	Endometriotic lesions (in vivo)	I3C	Markedly suppressed phosphorylation

Signaling Pathways Modulated by Indole-3-Carbinol

I3C's anticancer effects are mediated through its interaction with several key signaling pathways.

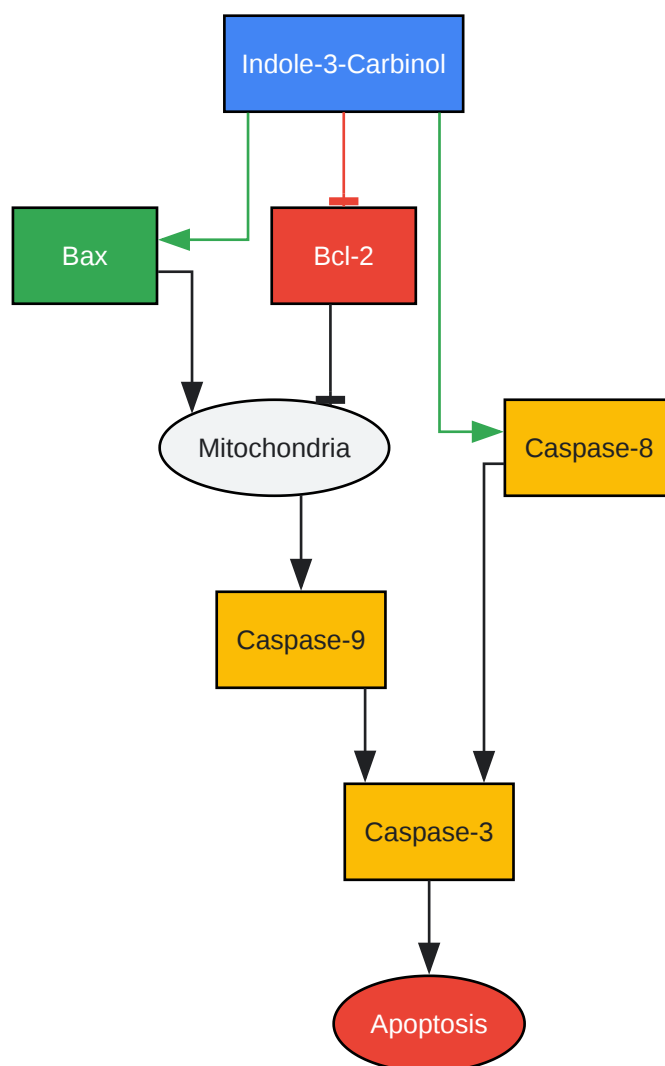
I3C induces a G1 cell cycle arrest in breast cancer cells by downregulating the expression of cyclin-dependent kinase 6 (CDK6) and increasing the expression of the cyclin-dependent kinase inhibitor p21.



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I3C-mediated G1 cell cycle arrest.

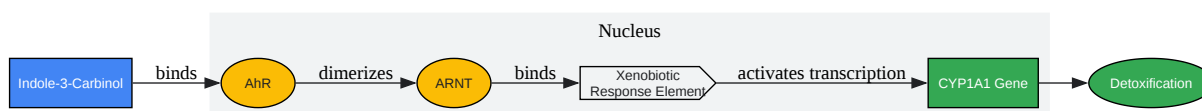
I3C promotes apoptosis through both intrinsic and extrinsic pathways. It upregulates the expression of pro-apoptotic proteins like Bax and caspases (e.g., Caspase-3, -8, and -9) while downregulating anti-apoptotic proteins such as Bcl-2.



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I3C-induced apoptotic signaling.

I3C is a known ligand for the Aryl Hydrocarbon Receptor (AhR). Activation of AhR by I3C leads to the increased expression of phase I and phase II detoxification enzymes, such as CYP1A1 and CYP1B1, which are involved in the metabolism of carcinogens and hormones.



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I3C activation of the AhR pathway.

Myrosinase-Catalyzed Hydrolysis of Glucobrassicin

The conversion of glucobrassicin to I3C is a critical step for its biological activity. This reaction is catalyzed by the enzyme myrosinase (a thioglucosidase). While specific kinetic parameters for the hydrolysis of glucobrassicin are not readily available in the literature, data for other glucosinolates provide a comparative reference.

Table 3: Myrosinase Kinetic Parameters for Various Glucosinolates

Substrate	Source of Myrosinase	K _m (mM)	V _{max} (μmol/min/mg)	Reference
Sinigrin	White Cabbage	0.57	1.3 (μmol/s)	
Glucotropaeolin	White Cabbage	0.149 ± 0.023	0.056 ± 0.004	
Sinigrin	Commercial	0.229 ± 0.016	0.052 ± 0.002	
Glucoraphanin	Broccoli	-	-	

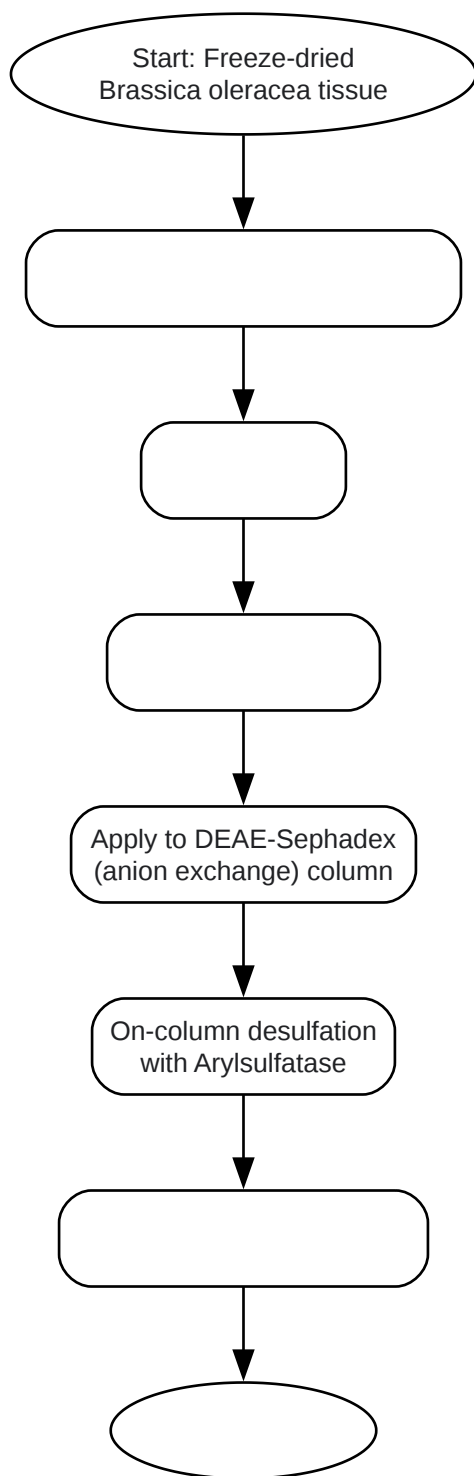
Note: The absence of specific K_m and V_{max} values for glucobrassicin represents a knowledge gap in the current literature.

Experimental Protocols

This section provides detailed methodologies for the extraction, analysis, and biological evaluation of glucobrassicin and its derivatives.

Extraction and Purification of Glucobrassicin from *Brassica oleracea*

This protocol outlines a general procedure for the extraction and purification of glucosinolates, which can be adapted for glucobrassicin.



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Workflow for glucosinolate extraction.

Protocol Steps:

- Sample Preparation: Freeze-dry fresh Brassica oleracea tissue and grind to a fine powder.
- Extraction: Extract the powdered tissue with 70% methanol at 70°C for 20 minutes to inactivate endogenous myrosinase.
- Clarification: Centrifuge the extract and collect the supernatant.
- Purification: Apply the supernatant to a DEAE-Sephadex A-25 anion-exchange column.
- Desulfation: Wash the column and then apply a purified arylsulfatase solution to convert glucosinolates to their desulfo-analogs.
- Elution: Elute the desulfo-glucosinolates from the column with water.
- Analysis: Analyze the eluted fraction by HPLC.

HPLC Analysis of Glucobrassicin

Instrumentation:

- HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
- Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

Chromatographic Conditions:

- Mobile Phase A: Water
- Mobile Phase B: Acetonitrile
- Gradient: A linear gradient from 1.5% B to 25% B over 25 minutes.
- Flow Rate: 1.0 mL/min
- Detection Wavelength: 229 nm
- Column Temperature: 30°C

Cell Viability Assay (WST-1 Assay)

This protocol is for assessing the cytotoxic effects of I3C on adherent cancer cells.

Materials:

- 96-well cell culture plates
- Cancer cell line of interest
- Complete culture medium
- Indole-3-carbinol (I3C) stock solution (dissolved in DMSO)
- WST-1 reagent
- Microplate reader

Procedure:

- Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
- Treatment: Treat the cells with various concentrations of I3C (and a vehicle control, DMSO) for the desired time period (e.g., 24, 48, 72 hours).
- WST-1 Addition: Add 10 μ L of WST-1 reagent to each well.
- Incubation: Incubate the plate for 1-4 hours at 37°C.
- Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
- Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

This protocol details the steps for analyzing changes in gene expression (e.g., p21, CDK6) following I3C treatment.

Procedure:

- **Cell Treatment:** Treat cells with I3C as described in the cell viability assay.
- **RNA Extraction:** Extract total RNA from the cells using a suitable kit (e.g., TRIzol).
- **cDNA Synthesis:** Synthesize cDNA from the extracted RNA using a reverse transcription kit.
- **qPCR Reaction Setup:** Prepare the qPCR reaction mixture containing cDNA, primers for the target genes and a housekeeping gene (e.g., GAPDH), and a SYBR Green or TaqMan master mix.
- **Thermal Cycling:** Perform the qPCR using a real-time PCR system with a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
- **Data Analysis:** Analyze the data using the $\Delta\Delta C_t$ method to determine the relative fold change in gene expression.

Western Blot Analysis for Protein Expression

This protocol is for detecting changes in protein levels (e.g., CDK6, p21) after I3C treatment.

Procedure:

- **Cell Lysis:** Lyse I3C-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
- **Protein Quantification:** Determine the protein concentration of the lysates using a BCA or Bradford assay.
- **SDS-PAGE:** Separate equal amounts of protein on an SDS-polyacrylamide gel.
- **Protein Transfer:** Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- **Blocking:** Block the membrane with 5% non-fat milk or BSA in TBST.

- Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest and a loading control (e.g., β -actin).
- Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion

Glucobrassicin potassium is a significant phytochemical with promising health benefits, primarily realized through its conversion to indole-3-carbinol. The extensive research on I3C has elucidated its potent anticancer activities and its ability to modulate key cellular signaling pathways. This technical guide provides a comprehensive resource for researchers and drug development professionals, offering detailed information on the properties of **glucobrassicin potassium**, the biological effects of its active metabolite, and robust experimental protocols for its study. Further research is warranted to fill existing knowledge gaps, particularly concerning the specific enzyme kinetics of glucobrassicin hydrolysis and to further explore its therapeutic potential in preclinical and clinical settings.

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